ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through the reaction of the intermediate compound with bis(2-methylpropyl)sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Uniqueness
ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Biological Activity
Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex compound characterized by its unique structural features, which include a thiazole ring and sulfamoyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications.
Chemical Structure
The molecular formula for this compound is C26H31Cl2N3O5S2, with a molecular weight of 600.57 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The sulfamoyl groups are known to enhance the compound's solubility and bioavailability, which is crucial for its pharmacological effectiveness.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antitumor activity. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Key Findings:
- Cell Lines Tested: Prostate cancer (PC3), breast cancer (MCF7), and lung cancer (A549).
- Assays Used: MTT assay for cytotoxicity measurement.
- Results: The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against the tested cell lines.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory response.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure.
Modification | Effect on Activity |
---|---|
Addition of fluorine substituents | Increased potency against certain tumor types |
Alteration of alkyl chain length on sulfamoyl group | Variability in solubility and bioactivity |
Replacement of phenyl group with heteroaromatic rings | Enhanced interaction with specific biological targets |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that it has favorable pharmacokinetic parameters:
- Absorption: Rapid absorption post-administration.
- Metabolism: Primarily hepatic metabolism with active metabolites contributing to biological activity.
- Excretion: Renal excretion as glucuronide conjugates.
Toxicity assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed to evaluate chronic exposure effects.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S2/c1-6-35-26(32)24-23(20-10-8-7-9-11-20)28-27(36-24)29-25(31)21-12-14-22(15-13-21)37(33,34)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUDZCWYRGPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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